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Abstract
Ogerin is a pioneering chemical probe and the first identified selective positive allosteric

modulator (PAM) for the G protein-coupled receptor 68 (GPR68), also known as Ovarian

Cancer G protein-coupled Receptor 1 (OGR1).[1][2] This technical guide provides a

comprehensive overview of Ogerin's chemical structure, physicochemical properties, and its

intricate mechanism of action. It details its biological activities, supported by quantitative data

from various studies, and outlines the experimental protocols utilized to characterize its

function. Furthermore, this document presents key signaling pathways modulated by Ogerin,

visualized through detailed diagrams, to facilitate a deeper understanding of its cellular effects

and therapeutic potential in areas such as fibrotic diseases and neurological disorders.[3]

Chemical Structure and Physicochemical Properties
Ogerin, with the chemical name 2-[4-amino-6-[(phenylmethyl)amino]-1,3,5-triazin-2-yl]-

benzenemethanol, is a small molecule with a molecular formula of C17H17N5O and a

molecular weight of 307.35 g/mol .[4][5] Its structure features a central 1,3,5-triazine ring

substituted with a benzylamino group, an amino group, and a (2-(hydroxymethyl)phenyl) group.

Table 1: Physicochemical Properties of Ogerin
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Property Value Reference

IUPAC Name

[2-[4-amino-6-

(benzylamino)-1,3,5-triazin-2-

yl]phenyl]methanol

Molecular Formula C17H17N5O

Molecular Weight 307.35 g/mol

CAS Number 1309198-71-7

PubChem CID 56707820

InChIKey
MDGIEDNDSFMSLP-

UHFFFAOYSA-N

SMILES
NC1=NC(NCC2=CC=CC=C2)

=NC(C3=CC=CC=C3CO)=N1

Solubility

DMSO: 50 mg/mL (162.68

mM); Ethanol: 6.15 mg/mL (20

mM)

Storage
Store at -20°C as a solid or in

DMSO solution.

Mechanism of Action
Ogerin functions as a selective positive allosteric modulator (PAM) of GPR68. GPR68 is a

proton-sensing GPCR that is typically activated by acidic extracellular pH. Ogerin binds to an

allosteric site on the receptor, distinct from the proton-binding site, and potentiates the

receptor's response to protons. This potentiation leads to a leftward shift in the dose-response

curve for proton-induced signaling.

A key feature of Ogerin's action is its biased agonism. It potentiates GPR68-mediated

activation of the Gαs signaling pathway, leading to increased intracellular cAMP production and

subsequent activation of Protein Kinase A (PKA). Conversely, Ogerin has been shown to inhibit

proton-mediated Gαq signaling, which would otherwise lead to an increase in intracellular
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calcium. This biased signaling profile makes Ogerin a valuable tool for dissecting the distinct

downstream effects of Gαs versus Gαq pathways mediated by GPR68.

Biological Activities and Quantitative Data
Ogerin has demonstrated significant biological activity in both in vitro and in vivo models,

highlighting its potential for therapeutic applications. Its effects are primarily linked to its

modulation of GPR68.

Anti-fibrotic Activity
Ogerin has been shown to inhibit and even partially reverse TGF-β-induced myofibroblast

differentiation in primary human lung fibroblasts (PHLFs). This anti-fibrotic effect is dose-

dependent and occurs at the transcriptional level by suppressing the expression of pro-fibrotic

genes like Col1A1 and Col3A1. Notably, the anti-fibrotic effects of Ogerin are enhanced at

acidic pH, which is often characteristic of fibrotic microenvironments.

Neurological Effects
In vivo studies in mice have revealed that Ogerin can cross the blood-brain barrier and

modulate neurological functions. Specifically, Ogerin has been shown to attenuate contextual-

based fear memory. This effect was observed in wild-type mice but not in GPR68 knockout

mice, confirming that the cognitive modulation is mediated through its target receptor.

Table 2: Quantitative Biological Data for Ogerin
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Parameter Value Assay System Target Reference

pEC50 6.83

Proton-mediated

calcium

mobilization

(FLIPR-TETRA

assay)

Human GPR68

Ki 220 nM
Radioligand

binding assay

Adenosine A2A

Receptor

Inhibition of TGF-

β induced pro-

fibrotic

phenotypes

50-150 µM (72 h)

Primary Human

Lung Fibroblasts

(PHLFs)

-

Inhibition of

collagen

production

(transcriptional)

50-150 µM (48 h)

Primary Human

Lung Fibroblasts

(PHLFs)

-

Activation of Gαs

signaling
150 µM (40 min)

Primary Human

Lung Fibroblasts

(PHLFs)

GPR68

Activation of PKA

and MAP kinase

pathways

50 µM (10 min)

HEK293 cells

expressing HA-

GPR68

GPR68

In vivo dose for

neurological

effects

10 mg/kg (single

IP dose)
Mice GPR68

Experimental Protocols
General Synthesis of Ogerin Analogs
The synthesis of Ogerin and its analogs can be achieved through a multi-step process as

described by Yu et al. (2019). A common synthetic route involves:
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Substitution: Reaction of 2-amino-4,6-dichloro-1,3,5-triazine with benzylamine to yield a

common intermediate.

Suzuki Coupling: The intermediate undergoes a Suzuki coupling reaction with a variety of

commercially available phenylboronic acids.

Reduction: Subsequent reduction of a functional group (e.g., an aldehyde) on the phenyl ring

to a benzyl alcohol using a reducing agent like sodium borohydride (NaBH4).

A detailed, step-by-step protocol for a specific analog can be found in the supporting

information of the cited reference.

In Vitro GPR68 Gs Signaling Assay (cAMP Production)
This assay measures the potentiation of proton-mediated Gαs signaling by Ogerin.

Cell Culture: HEK293 cells stably expressing human GPR68 are cultured in appropriate

media.

Assay Preparation: Cells are seeded in 96-well plates and grown to confluence. The growth

medium is then replaced with a serum-free medium containing a phosphodiesterase inhibitor

(to prevent cAMP degradation) and the cells are incubated.

Compound Treatment: Cells are treated with varying concentrations of Ogerin in the

presence of a sub-maximal concentration of protons (e.g., pH 7.0).

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available

cAMP assay kit (e.g., HTRF or ELISA-based).

Data Analysis: The data is fitted to a standard allosteric operational model to determine the

pEC50 value.

In Vitro GPR68 Gq Signaling Assay (Calcium
Mobilization)
This assay assesses the effect of Ogerin on proton-mediated Gαq signaling.
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Cell Culture and Loading: HEK293 cells expressing GPR68 are cultured and then loaded

with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

FLIPR Assay: The cell plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).

Compound Addition: A baseline fluorescence is established before the addition of Ogerin or

vehicle control.

Proton Stimulation: Cells are then stimulated with an acidic solution (e.g., pH 6.8) to activate

GPR68.

Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring

the fluorescence intensity over time.

Data Analysis: The peak fluorescence response is quantified and used to determine the

effect of Ogerin on calcium mobilization.

In Vivo Fear Conditioning Assay
This protocol evaluates the effect of Ogerin on learning and memory in mice.

Animals: Wild-type and GPR68 knockout mice are used.

Drug Administration: Ogerin (e.g., 10 mg/kg) or vehicle is administered via intraperitoneal

(IP) injection.

Training (Day 1): Mice are placed in a conditioning chamber and exposed to a neutral

conditioned stimulus (CS; e.g., a tone) paired with an aversive unconditioned stimulus (US;

e.g., a mild foot shock).

Contextual Fear Testing (Day 2): Mice are returned to the same conditioning chamber, and

freezing behavior (a measure of fear) is recorded in the absence of the CS and US.

Cued Fear Testing (Day 3): Mice are placed in a novel context and exposed to the CS, and

freezing behavior is recorded.

Data Analysis: The percentage of time spent freezing is quantified and compared between

treatment groups.
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Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways modulated by Ogerin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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